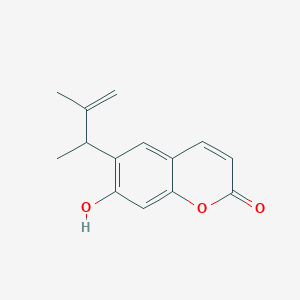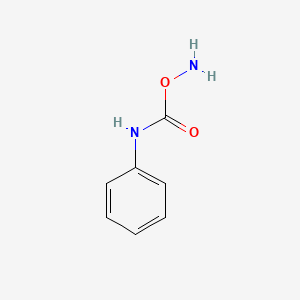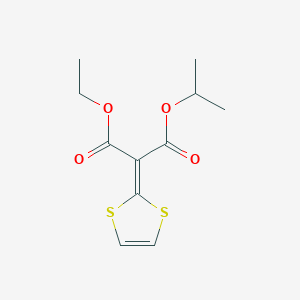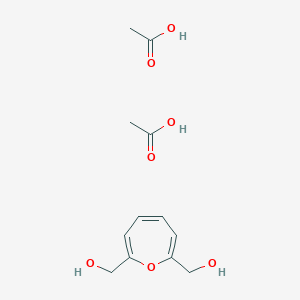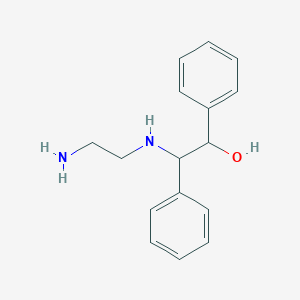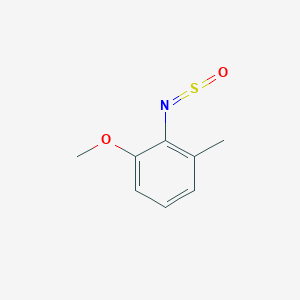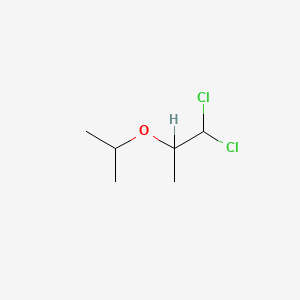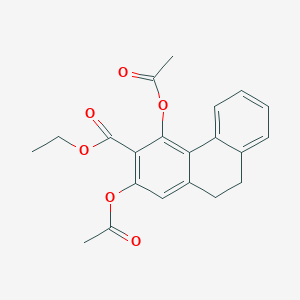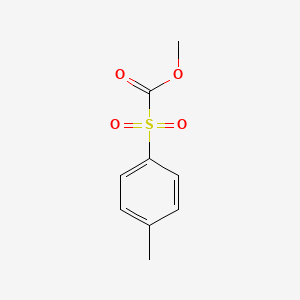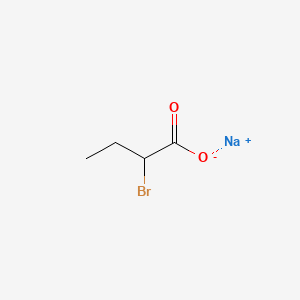
Sodium 2-bromobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-bromobutyrate is an organic compound with the molecular formula C4H6BrNaO2. It is the sodium salt of 2-bromobutyric acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of the bromine atom, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-bromobutyrate can be synthesized through the bromination of butyric acid followed by neutralization with sodium hydroxide. The process involves the selective bromination of butyric acid in the presence of an acid halide, followed by esterification and subsequent neutralization .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the Hell–Volhard–Zelinsky reaction, where butyric acid is treated with elemental bromine in the presence of a phosphorus catalyst. The resulting 2-bromobutyric acid is then neutralized with sodium hydroxide to form this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-bromobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form butyric acid derivatives.
Reduction Reactions: this compound can be reduced to butyric acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form 2-bromobutyric acid derivatives.
Common Reagents and Conditions:
Substitution: Typically involves nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Reduction: Requires strong reducing agents such as lithium aluminum hydride in anhydrous conditions.
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Butyric acid derivatives.
Reduction: Butyric acid.
Oxidation: 2-bromobutyric acid derivatives.
Scientific Research Applications
Sodium 2-bromobutyrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticonvulsant medications like Levetiracetam.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of sodium 2-bromobutyrate involves its reactivity due to the presence of the bromine atom. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and reduction. The bromine atom acts as a leaving group, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and other molecular targets, affecting metabolic pathways and enzyme activity .
Comparison with Similar Compounds
2-Bromobutyric Acid: The parent acid of sodium 2-bromobutyrate, used in similar applications but with different solubility and reactivity properties.
Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, including substitution and reduction, sets it apart from similar compounds like sodium butyrate .
Properties
CAS No. |
58113-95-4 |
|---|---|
Molecular Formula |
C4H6BrNaO2 |
Molecular Weight |
188.98 g/mol |
IUPAC Name |
sodium;2-bromobutanoate |
InChI |
InChI=1S/C4H7BrO2.Na/c1-2-3(5)4(6)7;/h3H,2H2,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
OJTYQIKZPLCFIO-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)[O-])Br.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


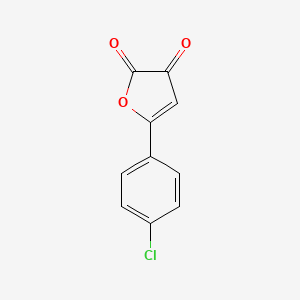
![3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-](/img/structure/B14617058.png)
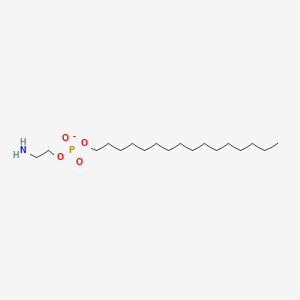
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
